
CID 57467918
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium Silicon Germanium Alloy . This compound is a combination of gadolinium, silicon, and germanium, and it has unique properties that make it valuable in various specialized applications. Gadolinium is a rare earth element known for its high magnetic moment and is often used in semiconductor fabrication and nuclear reactor shielding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Gadolinium Silicon Germanium Alloy involves the combination of gadolinium, silicon, and germanium in specific stoichiometric ratios. The synthesis typically requires high-temperature conditions to ensure proper alloy formation. The melting point of the alloy is around 1675°C .
Industrial Production Methods
Industrial production of this alloy involves melting the constituent elements in a controlled environment to prevent contamination. The process may include steps such as:
Melting: The elements are melted together in a high-temperature furnace.
Casting: The molten alloy is cast into desired shapes.
Cooling: Controlled cooling to achieve the desired crystal structure and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium Silicon Germanium Alloy can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced to its constituent elements under specific conditions.
Substitution: Silicon and germanium atoms can be substituted with other elements in the alloy.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves the use of other elements like aluminum or boron under controlled conditions.
Major Products Formed
Oxides: Gadolinium oxide, silicon dioxide, and germanium dioxide.
Reduced Elements: Pure gadolinium, silicon, and germanium.
Applications De Recherche Scientifique
Gadolinium Silicon Germanium Alloy has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of new materials with unique magnetic and electronic properties.
Biology: Investigated for potential use in biomedical imaging due to gadolinium’s magnetic properties.
Medicine: Explored for use in contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of semiconductors and other electronic components.
Mécanisme D'action
The mechanism by which Gadolinium Silicon Germanium Alloy exerts its effects is primarily related to its magnetic properties. Gadolinium has a high magnetic moment, which makes the alloy useful in applications requiring strong magnetic fields. The molecular targets and pathways involved include:
Magnetic Resonance Imaging (MRI): Gadolinium enhances the contrast in MRI scans by interacting with the magnetic fields.
Semiconductor Devices: The alloy’s electronic properties are exploited in the fabrication of semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadolinium Silicide (Gd5Si4)
- Gadolinium Germanide (Gd5Ge3)
- Silicon Germanium Alloy (SiGe)
Uniqueness
Gadolinium Silicon Germanium Alloy is unique due to its combination of gadolinium’s magnetic properties with the electronic properties of silicon and germanium. This makes it particularly valuable in applications requiring both magnetic and electronic functionalities.
Propriétés
Numéro CAS |
189118-23-8 |
|---|---|
Formule moléculaire |
GdGeSi |
Poids moléculaire |
258.0 g/mol |
InChI |
InChI=1S/Gd.Ge.Si |
Clé InChI |
LVKVKSQVTJLPDE-UHFFFAOYSA-N |
SMILES canonique |
[Si].[Ge].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


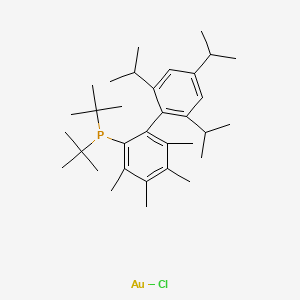
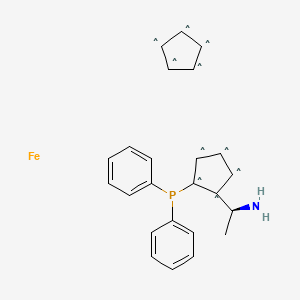

![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
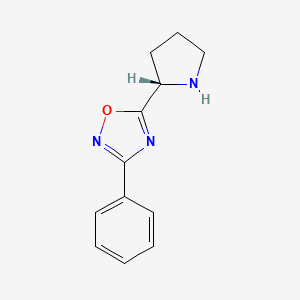
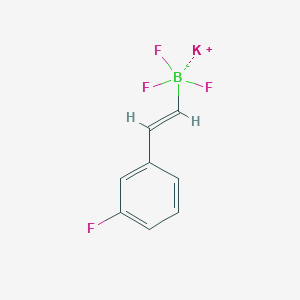
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)
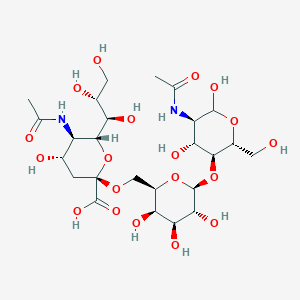
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
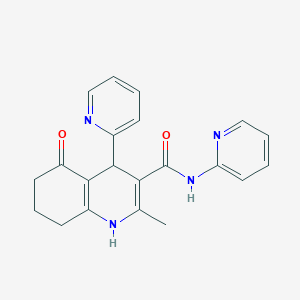

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)
